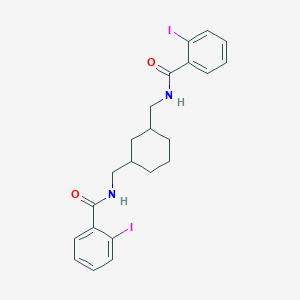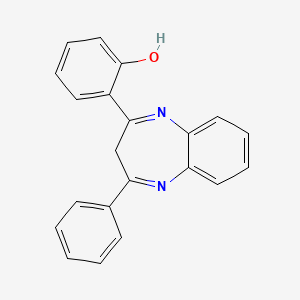![molecular formula C22H16Cl4N2O3 B11524845 3,4-dichloro-N-[4-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethoxy)phenyl]benzamide](/img/structure/B11524845.png)
3,4-dichloro-N-[4-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethoxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DICHLORO-N-(4-{2-[(3,4-DICHLOROPHENYL)FORMAMIDO]ETHOXY}PHENYL)BENZAMIDE is a complex organic compound characterized by the presence of multiple chlorinated aromatic rings and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DICHLORO-N-(4-{2-[(3,4-DICHLOROPHENYL)FORMAMIDO]ETHOXY}PHENYL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3,4-dichloroaniline with ethylene oxide to form 3,4-dichlorophenoxyethanol. This intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3,4-DICHLORO-N-(4-{2-[(3,4-DICHLOROPHENYL)FORMAMIDO]ETHOXY}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the aromatic rings can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The amide functionalities can be reduced to amines under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
3,4-DICHLORO-N-(4-{2-[(3,4-DICHLOROPHENYL)FORMAMIDO]ETHOXY}PHENYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions involving chlorinated aromatic compounds.
Mechanism of Action
The mechanism of action of 3,4-DICHLORO-N-(4-{2-[(3,4-DICHLOROPHENYL)FORMAMIDO]ETHOXY}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorinated aromatic rings and amide functionalities allow it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: Another chlorinated aromatic compound with similar reactivity but different functional groups.
3,4-Dichlorophenyl urea: Shares the chlorinated aromatic ring but has a urea functionality instead of an amide.
Uniqueness
3,4-DICHLORO-N-(4-{2-[(3,4-DICHLOROPHENYL)FORMAMIDO]ETHOXY}PHENYL)BENZAMIDE is unique due to its combination of multiple chlorinated aromatic rings and amide functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H16Cl4N2O3 |
|---|---|
Molecular Weight |
498.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-[4-[(3,4-dichlorobenzoyl)amino]phenoxy]ethyl]benzamide |
InChI |
InChI=1S/C22H16Cl4N2O3/c23-17-7-1-13(11-19(17)25)21(29)27-9-10-31-16-5-3-15(4-6-16)28-22(30)14-2-8-18(24)20(26)12-14/h1-8,11-12H,9-10H2,(H,27,29)(H,28,30) |
InChI Key |
PGNSZZRYXYAOPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)OCCNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-[(5-chloro-2-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11524765.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(Z)-1H-indol-3-ylmethylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11524781.png)
![ethyl (2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11524794.png)

![(8Z)-4-methyl-8-[2-(3-methylphenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11524802.png)
![4-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B11524808.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11524811.png)


![2-[(E)-(2-{6-[(4-iodophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-dinitrophenol](/img/structure/B11524826.png)


![4-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B11524847.png)
